Pentyl 3-aminopropanoate
Description
Pentyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, featuring a pentyl alcohol moiety esterified to the carboxylic acid group of the amino acid. Its structure combines a hydrophobic pentyl chain with a polar primary amine group, conferring unique physicochemical properties. This compound is hypothesized to exhibit moderate solubility in both aqueous and organic phases due to its amphiphilic nature . Potential applications include its use as a chiral building block in pharmaceutical synthesis, a surfactant, or a biodegradable material. However, direct experimental data on this compound remains scarce, necessitating comparisons with structurally similar esters.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
pentyl 3-aminopropanoate |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3 |
InChI Key |
FBVFGBJLXAXRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Amino-3-Phenylpropanoate
Structural Differences: Ethyl 3-amino-3-phenylpropanoate replaces the pentyl group with an ethyl chain and introduces a phenyl substituent at the β-position. The aromatic ring enhances lipophilicity, while the shorter ethyl chain reduces overall molecular weight. Physicochemical Properties:
- Solubility: The phenyl group likely decreases water solubility compared to Pentyl 3-aminopropanoate, but the hydrochloride salt form (as noted in its synonyms) may improve aqueous stability and solubility .
- Applications: Primarily used in pharmaceutical intermediates, as evidenced by its inclusion in the NIH’s NSC chemical database . Stability: The hydrochloride form suggests enhanced stability under physiological conditions compared to free amino esters.
Pentyl Acetate
Structural Differences: A simple ester lacking the amino group, Pentyl Acetate serves as a benchmark for non-polar ester behavior. Physicochemical Properties:
- Solubility: Insoluble in water but miscible with organic solvents, contrasting with this compound’s moderate aqueous solubility .
- Volatility: Medium volatility, slower evaporating than butyl acetate, making it suitable as a solvent in coatings .
Pentyl Xylosides (DP1, DP2, DP3)
Structural Differences : Glycosidic esters with pentyl chains attached to xylose oligomers.
Physicochemical Properties :
- Stability : Undergo enzymatic hydrolysis, with DP2 degrading faster than DP3, highlighting ester stability dependence on glycosidic chain length .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
Amino Group Impact: The primary amine in this compound enhances polarity compared to non-amino esters like Pentyl Acetate, improving interactions in biological systems but increasing susceptibility to hydrolysis .
Alkyl Chain Effects : Longer chains (e.g., pentyl vs. ethyl) increase lipid solubility, which may enhance membrane permeability in drug delivery applications .
Hydrolysis Dynamics: Glycosidic esters (e.g., Pentyl Xylosides) degrade faster than simple esters under enzymatic conditions, suggesting this compound’s stability would depend on environmental pH and catalysts .
Q & A
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?
- Methodological Answer : Use four-parameter logistic regression (4PL) to model sigmoidal curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes per NIH guidelines .
Notes
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